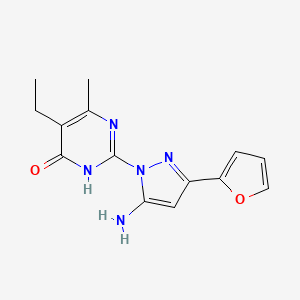

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTPALWNOJPVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time from 8 hours to 25 minutes while maintaining yields at 85–90%.

One-Pot Approach

A sequential one-pot method combining pyrimidinone synthesis and pyrazole coupling achieves 78% yield but requires stringent temperature control.

Industrial-Scale Considerations

Process Optimization :

- Catalyst Use: 5 mol% p-toluenesulfonic acid improves coupling efficiency (yield: 92%).

- Purification: Recrystallization from ethyl acetate/heptane (3:1) provides pharmaceutical-grade purity.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the pyrazole and pyrimidinone rings, which influence physicochemical properties and biological interactions. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Electronic Effects: Replacement of the furan-2-yl group with a thienyl group (e.g., in and ) introduces sulfur, which alters electron density and may enhance binding to metal ions or hydrophobic pockets in biological targets .

Steric and Lipophilic Effects :

- Cyclopropyl groups () increase steric hindrance, possibly stabilizing conformational preferences in drug-receptor interactions .

- Propyl and dimethyl substituents () enhance lipophilicity, which could improve membrane permeability but reduce water solubility .

Cytotoxicity studies on structurally related furanylquinazolinones () indicate that heteroaryl substitutions significantly influence bioactivity, though core scaffold differences limit direct extrapolation .

Biological Activity

The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a member of the pyrazole and pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H13N5O2

- Molecular Weight : 271.28 g/mol

- CAS Number : 1207025-11-3

Antiviral Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance, a study demonstrated that similar pyrazole compounds exhibited significant activity against various viruses, including influenza and HIV. Specifically, derivatives showed effective inhibition at concentrations ranging from 4 to 20 μg/mL against the influenza A virus in cell lines .

Table 1: Antiviral Activity of Pyrazole Derivatives

| Compound Name | Virus Targeted | EC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Influenza A | 5 | |

| Compound B | HIV | 10 | |

| Compound C | Respiratory Syncytial Virus | 15 |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicated that it could inhibit the growth of T. brucei with an EC50 value of approximately 5.6 μM . This suggests that compounds with similar structures may serve as promising leads for developing new treatments for trypanosomiasis.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in viral replication and parasitic survival. For example, it is believed to inhibit enzymes crucial for nucleotide synthesis in parasites, thus disrupting their life cycle.

Case Studies

- Antiviral Efficacy Study : A recent study evaluated various pyrazole derivatives for their antiviral efficacy against multiple strains of influenza. The results indicated that certain modifications to the pyrazole structure enhanced antiviral activity significantly .

- Trypanosomiasis Treatment Research : Another investigation focused on the compound's effectiveness against T. brucei. The study revealed that analogs of this compound could reduce parasite viability in vitro, indicating potential for further development as an antiparasitic drug .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or stepwise approaches .

- MCR Strategy : Combine pyrazole and pyrimidinone precursors in a one-pot reaction with catalysts like ammonium acetate (NHOAc) and glacial acetic acid under reflux (108°C) to form the fused heterocyclic core .

- Stepwise Synthesis : First, prepare the pyrazole moiety (e.g., via condensation of hydrazines with β-keto esters), then couple it with a functionalized pyrimidinone ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Key Reagents : Pd(PPh), aryl boronic acids, and KPO in degassed DMF/water mixtures are effective for introducing substituents .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., furan C-H signals at δ 6.3–7.4 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyrazole-pyrimidinone dihedral angles) to validate molecular geometry .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s electronic properties for target binding?

- Methodological Answer : Employ Multiwfn software for wavefunction analysis:

- Calculate Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic regions for docking studies .

- Perform Topological Analysis (AIM) : Evaluate electron density () at bond critical points to assess hydrogen-bonding capacity .

- Use Density-of-States (DOS) plots to correlate frontier orbital energies (HOMO/LUMO) with redox activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Synthetic Protocols : Compare purity (HPLC ≥95%) and byproduct profiles (e.g., via LC-MS) between batches .

- Assay Conditions : Standardize cell-based assays (e.g., human whole-blood IC for inflammatory markers like LTB) and control for metabolic stability .

- Structural Analogues : Test derivatives (e.g., replacing the furan with thiophene) to isolate substituent effects on activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

- Methodological Answer : Focus on key pharmacophores :

- Pyrazole Core : Modify the 3-(furan-2-yl) group to enhance π-π stacking (e.g., 3-(thien-2-yl)) .

- Pyrimidinone Ring : Introduce electron-withdrawing groups (e.g., -CF) at C-5 to improve metabolic stability .

- Side Chains : Optimize ethyl/methyl groups at C-5 and C-6 for steric complementarity with target binding pockets .

Q. What experimental and computational approaches validate reaction mechanisms for novel derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediates (e.g., enolates in Knoevenagel condensations) .

- DFT Calculations : Simulate transition states (e.g., for Pd-catalyzed couplings) to rationalize regioselectivity .

- Isotope Labeling : Use N-labeled reagents to trace nitrogen incorporation in the pyrazole ring .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and formulation stability?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) with surfactants (e.g., Tween-80) .

- Degradation Pathways : Use accelerated stability testing (40°C/75% RH) and identify degradants via LC-MS .

- Polymorphism Screening : Conduct XRPD to detect crystalline forms with differing dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.